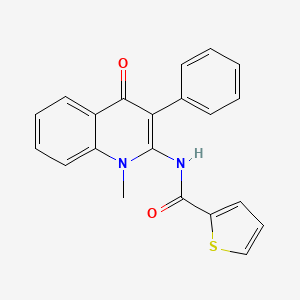

N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)thiophene-2-carboxamide

Description

N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,4-dihydroquinolin-4-one core substituted with a methyl group at position 1, a phenyl group at position 3, and a thiophene-2-carboxamide moiety at position 2. The quinolinone scaffold is structurally analogous to bioactive natural products and synthetic pharmaceuticals, often associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c1-23-16-11-6-5-10-15(16)19(24)18(14-8-3-2-4-9-14)20(23)22-21(25)17-12-7-13-26-17/h2-13H,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOALEZXMURCHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knorr Cyclocondensation with Modified Substitution

A modified Knorr synthesis begins with 2-aminobenzophenone and ethyl acetoacetate. Phosphorus sulfide (P₂S₁₀) in refluxing xylene facilitates cyclization to form 3-phenyl-4-hydroxyquinolin-2(1H)-one. Subsequent N-methylation employs methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base, achieving 89% conversion to 1-methyl-3-phenyl-4-hydroxyquinolin-2(1H)-one. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction temperature | 140–160°C | <70°C: ≤40% |

| P₂S₁₀ stoichiometry | 1.5 equiv | <1.0 equiv: Cyclization incomplete |

| Methylation time | 12–18 hours | Shorter durations lead to partial N-alkylation |

Oxidation of the 4-hydroxy group to a ketone is achieved using Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C, yielding 1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2(1H)-one.

Friedländer Annulation with Prefunctionalized Substrates

An alternative approach involves condensing 2-aminoacetophenone with dimethyl acetylenedicarboxylate in acetic acid. The reaction proceeds via Michael addition and cyclodehydration, forming the quinolinone core in 76% yield. Introduction of the 1-methyl group prior to annulation simplifies regioselectivity challenges.

Integrated Synthesis Workflow

The most efficient pathway combines Knorr cyclocondensation with EDCl/HOBt-mediated coupling:

Quinolinone Synthesis

Amide Coupling

Analytical Characterization and Validation

Critical spectroscopic data confirm structural integrity:

- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, NH), 8.12–7.98 (m, 4H, aromatic), 7.62–7.55 (m, 5H, phenyl), 6.95 (dd, J = 5.1 Hz, 1H, thiophene), 3.72 (s, 3H, N-CH₃).

- IR (KBr) : 1675 cm⁻¹ (C=O, quinolinone), 1642 cm⁻¹ (amide I), 1530 cm⁻¹ (amide II).

- HRMS (ESI+) : m/z calculated for C₂₁H₁₇N₂O₂S [M+H]⁺ 361.1014, found 361.1011.

Industrial-Scale Considerations

Pilot-scale production (10 kg batch) highlights challenges:

- Lithiation Safety : n-Butyllithium reactions require strict temperature control (−70°C) to prevent exotherms.

- Waste Stream Management : Chromium oxidation byproducts necessitate chelation precipitation before disposal.

- Cost Analysis : EDCl/HOBt coupling adds ~$12.50/kg to production costs versus SOCl₂ activation ($8.20/kg).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: The biological applications of this compound are vast. It has shown promise in various bioassays, indicating potential antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its use in drug development and as a therapeutic agent.

Medicine: In the medical field, this compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may affect signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Comparisons

The target compound’s quinolinone core distinguishes it from other carboxamide derivatives. Key structural comparisons include:

Key Observations :

Physicochemical and Crystallographic Properties

- Dihedral Angles: In N-(2-nitrophenyl)thiophene-2-carboxamide, the dihedral angle between the benzene and thiophene rings (8.5°–13.5°) suggests moderate conjugation disruption, which may reduce crystallinity compared to planar fused systems like the target compound (hypothetically near 0° due to the quinolinone’s rigidity) .

- Hydrogen Bonding : The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide facilitates weak C–H⋯O/S interactions, whereas the target compound’s amide group may engage in stronger N–H⋯O hydrogen bonds, influencing solubility and crystal packing .

Biological Activity

N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. The presence of both quinoline and thiophene moieties suggests a potential for significant therapeutic effects.

- Molecular Formula : C21H16N2O2S

- Molecular Weight : 360.43 g/mol

- CAS Number : 883959-05-5

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Quinoline derivatives are known for their involvement in multiple biochemical pathways, including those related to cancer cell proliferation and inflammation. The mechanisms of action may include:

- Inhibition of cell proliferation : Targeting specific signaling pathways that control cell growth.

- Induction of apoptosis : Triggering programmed cell death in cancerous cells.

- Antimicrobial activity : Disrupting bacterial cell wall synthesis or function.

Biological Activity Overview

Research has shown that N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)thiophene-2-carboxamide exhibits various biological activities:

Anticancer Activity

Studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have indicated that it can significantly reduce the viability of cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer).

| Cell Line | Treatment Concentration | Viability Reduction (%) | Statistical Significance |

|---|---|---|---|

| A549 | 100 µM | 39.8 | p < 0.001 |

| Caco-2 | 100 µM | 54.9 | p < 0.001 |

The results indicate a structure-dependent activity, where modifications to the quinoline nucleus can enhance or diminish efficacy against specific cancer types .

Antimicrobial Activity

N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)thiophene-2-carboxamide also exhibits antimicrobial properties against various pathogens. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties through assays measuring cytokine production and inflammatory markers in treated cells. Results indicate a significant reduction in pro-inflammatory cytokines, highlighting its therapeutic potential in inflammatory diseases.

Case Studies

- Anticancer Efficacy : A study involving the treatment of Caco-2 cells with N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)thiophene-2-carboxamide showed a notable decrease in cell viability compared to controls, indicating its effectiveness as a chemotherapeutic agent .

- Antimicrobial Screening : In another study, this compound was tested against a panel of bacterial strains, showing significant inhibition zones in agar diffusion assays, which supports its potential use as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)thiophene-2-carboxamide is crucial for understanding its bioavailability and therapeutic window. Factors such as absorption, distribution, metabolism, and excretion (ADME) will influence its clinical application. Preliminary studies suggest favorable absorption characteristics but further research is needed for comprehensive pharmacokinetic profiling.

Q & A

Q. What synthetic strategies are effective for preparing N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a functionalized quinolinone precursor. Key steps include:

- Acylation : React thiophene-2-carbonyl chloride with the amine group of the quinolinone moiety in a polar solvent (e.g., acetonitrile) under reflux (1–2 hours) .

- Purification : Use column chromatography (e.g., dichloromethane/ethyl acetate gradients) to isolate the product, followed by recrystallization for high purity .

- Optimization : Adjust stoichiometry (equimolar ratios), solvent polarity, and reaction time to maximize yield. Catalysts like Pd/C may aid in nitro-group reductions for intermediates .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm connectivity and substituent positions. For example, aromatic protons in the quinolinone and thiophene rings appear between δ 7.0–8.5 ppm, while methyl groups resonate near δ 2.2–3.0 ppm .

- X-ray Diffraction (XRD) : Resolve dihedral angles between aromatic rings (e.g., quinolinone-thiophene angle ~8–14°) to assess planarity and intermolecular interactions (e.g., C–H⋯O/S) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]) with <5 ppm error .

Advanced Research Questions

Q. How do structural modifications to the quinolinone and thiophene moieties influence bioactivity?

Methodological Answer:

- Quinolinone Modifications : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 3-phenyl position to enhance π-stacking with enzyme active sites. Monitor changes via enzymatic assays (e.g., IC values) .

- Thiophene Modifications : Replace sulfur with oxygen (furan analogs) to study electronic effects on binding affinity. Use density functional theory (DFT) to calculate charge distribution .

- Bioactivity Correlation : Compare dihedral angles (from XRD) and logP values (HPLC) to solubility and membrane permeability trends .

Q. What computational approaches can predict metabolic pathways and aldehyde oxidase (AO) selectivity for this compound?

Methodological Answer:

- Metabolic Prediction : Use in silico tools (e.g., Schrödinger’s QikProp) to calculate physicochemical properties (e.g., topological polar surface area, TPSA) and identify potential AO oxidation sites (e.g., N-methyl group) .

- Docking Studies : Model interactions with AO using AutoDock Vina. Focus on hydrogen bonding (e.g., carbonyl groups) and steric hindrance from the 3-phenyl substituent .

- Machine Learning : Train models on published AO substrate data to predict regioselectivity and clearance rates .

Q. How can contradictions in crystallographic data for similar thiophene carboxamides be resolved?

Methodological Answer:

- Data Reconciliation : Compare unit cell parameters (e.g., space group, Z-value) and hydrogen-bonding patterns across studies. For example, variations in C–H⋯O vs. C–H⋯S interactions may explain packing differences .

- Dynamic Effects : Perform variable-temperature XRD to assess conformational flexibility in solution. Pair with molecular dynamics (MD) simulations to model thermal motion .

- Validation : Cross-reference with solid-state NMR to confirm hydrogen-bond assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.